Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate. This reaction proceeds through hydroamination at ambient temperature followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another method involves the reaction of anthranilic acid derivatives with activated alkynes in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable and efficient synthetic methodologies that ensure high yields and purity. These methods may include multi-stepped reactions, one-pot syntheses, and metal-catalyzed reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiplasmodial activities.
Medicine: Explored for its potential as an HIV-1 integrase inhibitor and other therapeutic applications.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the integrase enzyme, preventing the integration of viral DNA into the host genome. This inhibition disrupts the replication cycle of the virus . The compound’s effects on other biological targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Ciprofloxacin
- Levofloxacin
- Rosoxacin
Uniqueness
Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its potential as an HIV-1 integrase inhibitor sets it apart from other quinoline derivatives, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C17H19NO5 |
---|---|
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
diethyl 1-ethyl-4-oxoquinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C17H19NO5/c1-4-18-10-13(17(21)23-6-3)15(19)12-9-11(7-8-14(12)18)16(20)22-5-2/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
GASNVKPYSSPESA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.